![molecular formula C22H19ClN6O2 B2858529 3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 893926-82-4](/img/structure/B2858529.png)
3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a useful research compound. Its molecular formula is C22H19ClN6O2 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Analgesic Applications
Research on quinazolinone derivatives has shown potential anti-inflammatory and analgesic activities. For example, novel 4(3H)-quinazolinone derivatives have been evaluated for their potential as anti-inflammatory and analgesic agents, highlighting the broader applicability of similar heterocyclic compounds in managing pain and inflammation (Farag et al., 2012).
Antihypertensive Activity
Triazolopyrimidines have been synthesized and tested for their antihypertensive properties, indicating the role of heterocyclic compounds in cardiovascular research. The synthesis of new triazolopyrimidines as potential antihypertensive agents demonstrates the interest in exploring these molecules for managing blood pressure (Bayomi et al., 1999).
Antimicrobial Activity
The development of heterocyclic compounds with antimicrobial properties is a significant area of research. Studies on triazole derivatives, for instance, have shown good to moderate activities against various microorganisms, suggesting the potential of similar structures in combating infectious diseases (Bektaş et al., 2007).
Antileukemic Activity
Research into the antileukemic properties of heterocyclic compounds, including the synthesis and evaluation of bis[[(carbamoyl)oxy]methyl]-substituted heterocycles, highlights the potential of these molecules in cancer treatment. Such studies underscore the role of heterocyclic chemistry in developing novel therapeutics for leukemia (Anderson et al., 1988).
properties
IUPAC Name |
3-(3-chloro-4-methylphenyl)-6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-14-8-9-16(11-17(14)23)29-21-20(25-26-29)22(31)27(13-24-21)12-19(30)28-10-4-6-15-5-2-3-7-18(15)28/h2-3,5,7-9,11,13H,4,6,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFKSRDWTJRONL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)N4CCCC5=CC=CC=C54)N=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-methylphenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
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